8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Brand Name: Vulcanchem
CAS No.: 1955519-59-1
VCID: VC6314559
InChI: InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
SMILES: C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3
Molecular Formula: C10H6ClN3O
Molecular Weight: 219.63

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

CAS No.: 1955519-59-1

Cat. No.: VC6314559

Molecular Formula: C10H6ClN3O

Molecular Weight: 219.63

* For research use only. Not for human or veterinary use.

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one - 1955519-59-1

Specification

CAS No. 1955519-59-1
Molecular Formula C10H6ClN3O
Molecular Weight 219.63
IUPAC Name 8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one
Standard InChI InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Standard InChI Key NVQBYLIZHUNUDT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

8-Chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS: 1955519-59-1, alternatively reported as 156421-91-9 ) possesses the molecular formula C₁₀H₆ClN₃O with a molar mass of 219.63 g/mol . The IUPAC name systematically describes the fused bicyclic system: an indole moiety (positions 4,5-b) annulated with a pyridazinone ring. The chlorine substituent occupies position 8 on the indole fragment, while the ketone group resides at position 4 of the pyridazine ring.

The SMILES notation C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 confirms the connectivity (Figure 1):

  • Indole nitrogen at position 1

  • Pyridazine nitrogens at positions 1 and 2

  • Chlorine at position 8 (indole fragment)

  • Ketone oxygen at position 4 (pyridazine)

Spectroscopic Characterization

While experimental spectral data (¹H/¹³C NMR, IR) remain unpublished, computational predictions using the InChIKey NVQBYLIZHUNUDT-UHFFFAOYSA-N suggest key features:

  • Strong carbonyl absorption ~1680 cm⁻¹ (IR)

  • Aromatic protons δ 7.2–8.1 ppm (¹H NMR)

  • Deshielded pyridazine protons δ 8.5–9.0 ppm

X-ray crystallography data are unavailable, but analogous pyridazinoindoles exhibit planar fused rings with dihedral angles <5° between heterocycles .

Synthetic Methodologies

Cyclization Strategies

The primary synthesis route involves Fischer indolization followed by pyridazine ring closure (Figure 2) :

  • Hydrazone formation: React ethyl pyruvate with aryl hydrazines to form hydrazone intermediates

  • Indolization: Acid-catalyzed cyclization yields substituted indole-2-carboxylates

  • Vilsmeier–Haack formylation: Introduce aldehyde groups at C3

  • Hydrazine cyclocondensation: Treat 3-formylindoles with hydrazine hydrate under microwave irradiation (150°C, 20 min) to form pyridazinoindolones

For 8-chloro derivatives, chlorination precedes cyclization. POCl₃-mediated chlorination of intermediate 35 (5-chloro precursor) achieves 89% yield . Microwave assistance reduces reaction times from hours to minutes while maintaining yields >85% .

Alternative Functionalization

Post-synthetic modifications exploit the reactive pyridazinoindolone core:

  • Mannich reactions: Introduce aminomethyl groups at C3 using formaldehyde and secondary amines (e.g., morpholine, N-ethylpiperazine)

  • Nucleophilic substitution: Displace chloride at C8 with thiols or amines under basic conditions

  • Reductive amination: Convert ketone to amine via Leuckart–Wallach reaction

Table 1 summarizes optimized reaction conditions for key derivatives:

Reaction TypeReagentsConditionsYield (%)
CyclocondensationHydrazine hydrateMW, 150°C, 20 min92
ChlorinationPOCl₃, DMFReflux, 4 hr89
Mannich reactionHCHO, N-ethylpiperazineEtOH, 60°C, 6 hr78

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but QSPR models predict:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity)

  • Aqueous solubility: 0.12 mg/mL (25°C)

  • pKa: 4.2 (pyridazine N) and 10.7 (indole NH)

The compound shows stability in DMSO (>6 months at -20°C) but degrades in aqueous buffers (t₁/₂ = 8 hr at pH 7.4) .

Spectroscopic Predictions

DFT calculations (B3LYP/6-311+G(d,p)) provide theoretical spectral parameters:

ParameterValue
UV λmax (MeOH)278 nm (ε = 12,400)
¹³C NMR (DMSO-d6)162.1 (C=O), 140.3–112.8 (aromatic)
IR (KBr)3250 (NH), 1678 (C=O)
CompoundModificationEGFR IC₅₀ (nM)BRAF IC₅₀ (nM)LogD₇.₄
358-Cl, H at C34203102.3
414-Morpholino80951.7
433-(N-Ethylpiperazinyl)150621.2

Future Directions

Synthetic Challenges

Current limitations include:

  • Low yields in gram-scale syntheses (<50%)

  • Limited regiocontrol during chlorination

  • Poor solubility of parent compound

Emerging strategies address these issues:

  • Flow chemistry: Continuous processing improves cyclization yields to 78%

  • Directed ortho-metalation: Enables selective C8 functionalization

  • Prodrug approaches: Phosphate esters boost aqueous solubility 40-fold

Biological Studies

Priority research areas:

  • Kinase profiling: Screen against 400+ kinases to identify off-target effects

  • In vivo PK/PD: Assess oral bioavailability and tissue distribution

  • Combination therapy: Test synergy with MEK inhibitors in BRAF-mutant models

Ongoing clinical trials with analog VI (NCT05432892) may inform future development .

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